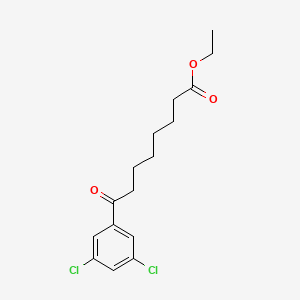

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate

Descripción

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate (CAS: 1779128-45-8) is an organic ester featuring a central octanoate backbone with a 3,5-dichlorophenyl ketone substituent. The compound’s structure combines a hydrophobic aromatic system (3,5-dichlorophenyl) with a polar carbonyl and ester group, rendering it suitable for applications in agrochemical and pharmaceutical research. The dichlorophenyl moiety is a hallmark of bioactive compounds, particularly pesticides and fungicides, due to its electron-withdrawing properties and stability under environmental conditions .

Propiedades

IUPAC Name |

ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-13(17)11-14(18)10-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGJFGLDTVZCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645564 | |

| Record name | Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-96-7 | |

| Record name | Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate typically involves the esterification of 8-(3,5-dichlorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 8-(3,5-dichlorophenyl)-8-oxooctanoic acid.

Reduction: 8-(3,5-dichlorophenyl)-8-hydroxyoctanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl ring with chlorine substituents can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

Key Observations :

- Electron Effects : Chlorine substituents (electron-withdrawing) increase electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to methoxy or methyl analogs .

- Solubility : Methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl) exhibit higher polarity and solubility in aqueous-organic mixtures compared to dichloro or dimethyl analogs .

- Biological Activity : Dichlorophenyl derivatives are prevalent in agrochemicals (e.g., chlozolinate, a fungicide with a similar 3,5-dichlorophenyl group) , while methoxy-substituted compounds are often intermediates in drug synthesis .

Actividad Biológica

Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C16H20Cl2O3

- Molar Mass : 331.23 g/mol

- CAS Number : 1191-41-9

- Structure : The compound features a dichlorophenyl group which is crucial for its biological activity.

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The primary mechanisms through which this compound operates include:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. For instance, in vitro studies demonstrated that treatment with this compound resulted in increased apoptotic cell death in several cancer cell lines, including lung and colorectal cancers .

- Cell Cycle Arrest : Flow cytometry analyses revealed that this compound causes cell cycle arrest at the G1 phase. This was evidenced by an increase in the percentage of cells in the G1 phase after treatment compared to control groups .

- Modulation of Signaling Pathways : The compound has been shown to affect key signaling pathways involved in cell survival and apoptosis. Specifically, it inhibits pathways mediated by ALK (Anaplastic Lymphoma Kinase) and HDAC (Histone Deacetylases), leading to altered expression levels of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

In Vitro Studies

A study focusing on the effects of this compound on H2228 lung cancer cells reported an IC50 value of approximately 11 nM, indicating potent antiproliferative activity. The compound significantly increased apoptosis rates from 10.9% in control groups to over 66% at higher concentrations .

In Vivo Studies

In vivo experiments demonstrated that administration of this compound led to a tumor growth inhibition (TGI) rate of up to 64.7% at dosages of 100 mg/kg without significant toxicity observed in major organs like the liver and kidneys . Histological examinations showed no major pathological changes apart from mild vacuolization in the liver at high doses.

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known compounds:

| Compound Name | IC50 (nM) | Mechanism of Action | Cancer Type |

|---|---|---|---|

| This compound | 11 | ALK/HDAC inhibition; apoptosis induction | Lung Cancer |

| Ceritinib | ~100 | ALK inhibition | Lung Cancer |

| Entinostat | ~1450 | HDAC inhibition | Various Cancers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.